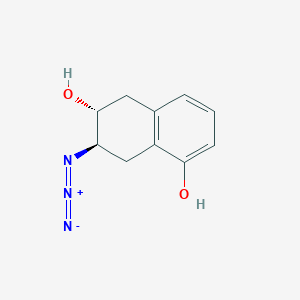
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of an azido group and two hydroxyl groups on a tetrahydronaphthalene backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the azido group and hydroxyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, pressure, and temperature, is crucial to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the azido group can produce amines.
Aplicaciones Científicas De Investigación
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid:
(6R,7R)-Bisabolone: Another compound with a similar backbone but different functional groups and properties.
Uniqueness
The uniqueness of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol lies in its combination of azido and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in bioorthogonal reactions makes it a valuable tool in scientific research.
Propiedades
Número CAS |
51926-58-0 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-5-7-6(4-10(8)15)2-1-3-9(7)14/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
Clave InChI |
JOQSEOGUUROELX-PSASIEDQSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
SMILES canónico |
C1C(C(CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


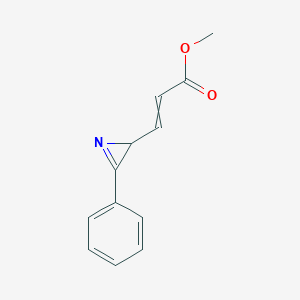
![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
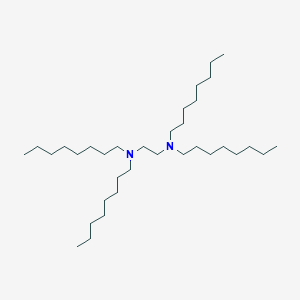
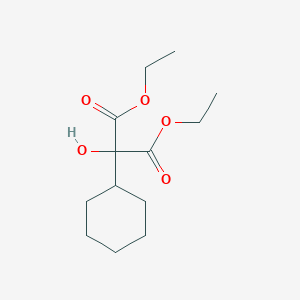
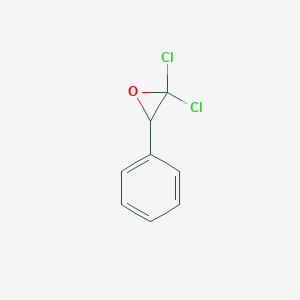
![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)

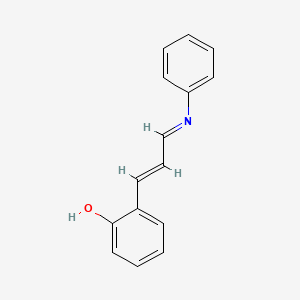

![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)
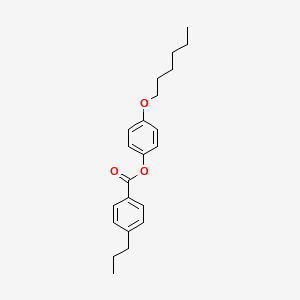
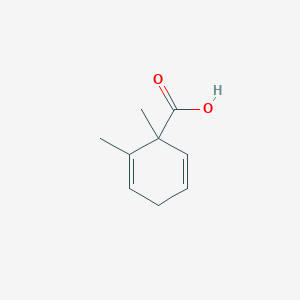
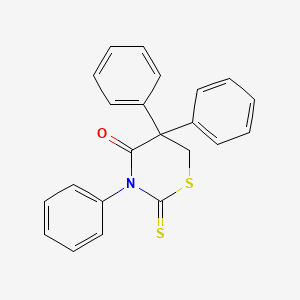
![N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide](/img/structure/B14638891.png)
